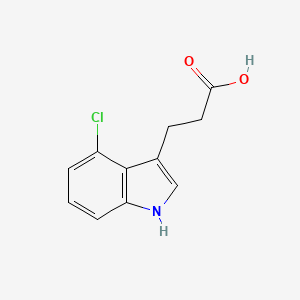
3-chloro-1H-indene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1H-indene-2-carbaldehyde is an organic compound that belongs to the indene family It is characterized by a chloro substituent at the third position and an aldehyde group at the second position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-indene-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of ortho-formyl trans-cinnamaldehydes with Hantzsch ester in the presence of an aminocatalyst . This method is advantageous due to its regiospecificity and transition-metal-free conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chloro substituent.
Major Products Formed
Oxidation: 3-chloro-1H-indene-2-carboxylic acid.
Reduction: 3-chloro-1H-indene-2-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the chloro substituent can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
1H-indene-2-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
3-bromo-1H-indene-2-carbaldehyde: Similar structure but with a bromo substituent, which can lead to different reactivity and applications.
3-methyl-1H-indene-2-carbaldehyde:
Uniqueness
3-chloro-1H-indene-2-carbaldehyde is unique due to the presence of both the chloro substituent and the aldehyde group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C10H7ClO |
|---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
3-chloro-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,6H,5H2 |
InChI Key |
BKLKOMMLYFQHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)


![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)

![2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)



![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)

